1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidine 1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 1240528-60-2
VCID: VC2616024
InChI: InChI=1S/C9H13ClN4/c1-9(2,3)14-7-6(5-12-14)4-11-8(10)13-7/h5H,4H2,1-3H3,(H,11,13)
SMILES: CC(C)(C)N1C2=C(CN=C(N2)Cl)C=N1
Molecular Formula: C9H13ClN4
Molecular Weight: 212.68 g/mol

1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidine

CAS No.: 1240528-60-2

Cat. No.: VC2616024

Molecular Formula: C9H13ClN4

Molecular Weight: 212.68 g/mol

* For research use only. Not for human or veterinary use.

1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidine - 1240528-60-2

Specification

CAS No. 1240528-60-2
Molecular Formula C9H13ClN4
Molecular Weight 212.68 g/mol
IUPAC Name 1-tert-butyl-6-chloro-4,7-dihydropyrazolo[3,4-d]pyrimidine
Standard InChI InChI=1S/C9H13ClN4/c1-9(2,3)14-7-6(5-12-14)4-11-8(10)13-7/h5H,4H2,1-3H3,(H,11,13)
Standard InChI Key XRAYTMYJALHNQU-UHFFFAOYSA-N
SMILES CC(C)(C)N1C2=C(CN=C(N2)Cl)C=N1
Canonical SMILES CC(C)(C)N1C2=C(CN=C(N2)Cl)C=N1

Introduction

1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered significant attention due to its potential biological activities and applications in medicinal chemistry. The compound's structure includes a tert-butyl group and a chloro substituent at the 6-position of the pyrazole ring.

Synthesis Methods

The synthesis of 1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidine typically involves several steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as tert-butylamine and chloroform.

  • Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as a Lewis acid.

  • Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound.

Biological Activity

1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidine exhibits potential biological activities, particularly in the fields of oncology and enzymatic inhibition. The compound's structure allows it to form hydrogen bonds and engage in hydrophobic interactions with target proteins, potentially modulating their activity.

Comparison with Similar Compounds

Compound NameStructureUnique Features
6-Chloro-1H-pyrazolo[3,4-d]pyrimidineC5H3ClN4Different substitution pattern; potential for varied biological activity.
4-Chloro-1H-pyrazolo[3,4-d]pyrimidineC5H3ClN4Contains a different chloro position; varied reactivity patterns.
1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-oneC9H11ClN4OIncludes a keto group; enhanced biological activity due to additional functional group.

Research Findings

Research on 1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidine is ongoing, with a focus on its potential applications in medicinal chemistry. The compound's ability to interact with specific molecular targets makes it a promising candidate for further investigation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator